5-Fluoro-2-methylphenol
Overview
Description
5-Fluoro-2-methylphenol, also known as 5-Fluoro-o-cresol, is a chemical compound with the molecular formula C7H7FO and a molecular weight of 126.13 g/mol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenol ring. It is a colorless to light yellow liquid with a phenolic odor . This compound is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals . Additionally, it exhibits antimicrobial properties, making it useful in the development of disinfectants and preservatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoro-2-methylphenol can be synthesized by reacting 2-methylphenol with hydrogen fluoride . The reaction typically involves the use of a catalyst or a solvent to promote the reaction. The reaction conditions may vary, but it generally requires controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for use in various applications .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
5-Fluoro-2-methylphenol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylphenol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and ability to form stable bonds with various biological molecules. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects . Additionally, the compound’s phenolic structure allows it to participate in redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylphenol: This compound has a similar structure but with the fluorine and methyl groups in different positions on the phenol ring.
4-Fluoro-2-hydroxytoluene: Another similar compound with the fluorine and hydroxyl groups in different positions.
Uniqueness
5-Fluoro-2-methylphenol is unique due to its specific arrangement of the fluorine and methyl groups on the phenol ring, which imparts distinct chemical and biological properties. Its antimicrobial and antioxidant activities, combined with its versatility as a synthetic intermediate, make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-fluoro-2-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJOSIHYVLHIER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379129 | |
Record name | 5-Fluoro-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452-85-7 | |
Record name | 5-Fluoro-2-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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